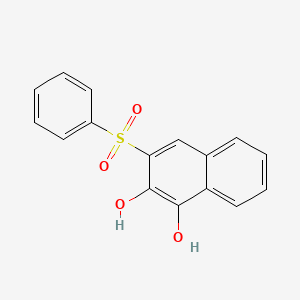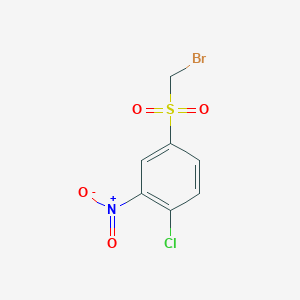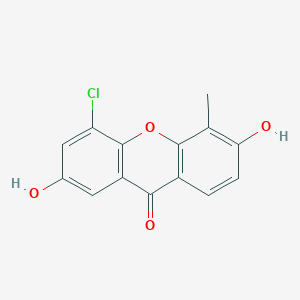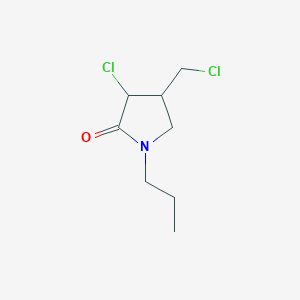
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one typically involves the reaction of 1-propylpyrrolidin-2-one with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce the chloro and chloromethyl groups under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the chloro groups or to modify the pyrrolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-butylpyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
61213-12-5 |
|---|---|
Molecular Formula |
C8H13Cl2NO |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-2-3-11-5-6(4-9)7(10)8(11)12/h6-7H,2-5H2,1H3 |
InChI Key |
BAZMDHDFQHPRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C(C1=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


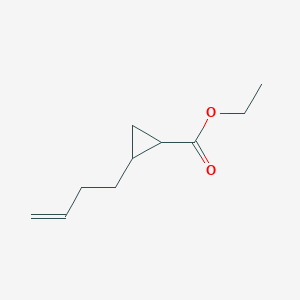
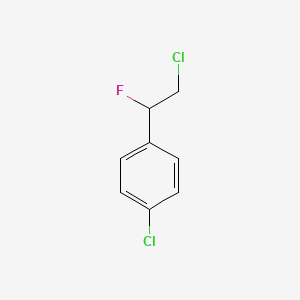
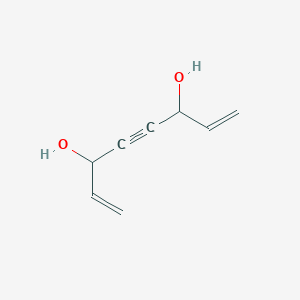
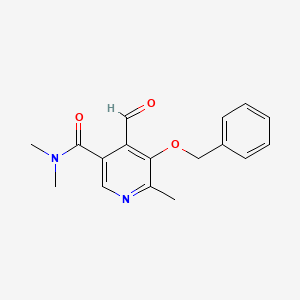
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
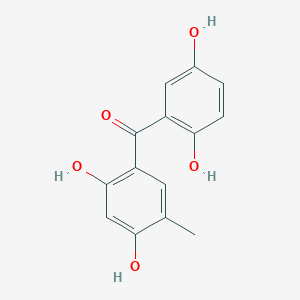
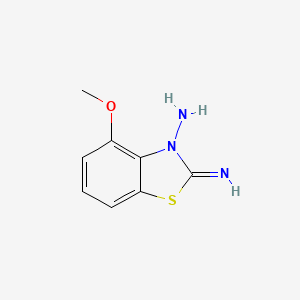
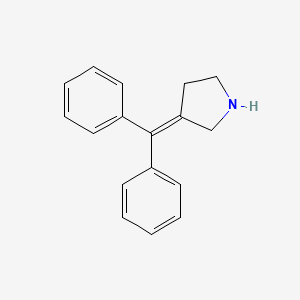
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
